molecular formula C23H18BrN5O2S B2360614 3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895651-46-4

3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2360614
CAS No.: 895651-46-4
M. Wt: 508.39
InChI Key: CCQMKIVNCSHAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 4-bromobenzenesulfonyl group at position 3 and a 3-ethylphenylamine substituent at position 3. Triazoloquinazolines are of interest due to their diverse pharmacological properties, including anticancer and antimicrobial activities .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-2-15-6-5-7-17(14-15)25-21-19-8-3-4-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-16(24)11-13-18/h3-14H,2H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMKIVNCSHAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the bromophenylsulfonyl group: This step often involves a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the ethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using 3-ethylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among triazoloquinazoline derivatives include:

  • Sulfonyl substituents : Alter electronic properties and solubility.
  • Aromatic amine substituents : Influence binding affinity and cellular uptake.
Compound Name Sulfonyl Group Amine Substituent Key Properties
3-(4-Bromobenzenesulfonyl)-N-(3-ethylphenyl)-triazolo[1,5-a]quinazolin-5-amine (Target Compound) 4-Bromobenzenesulfonyl 3-Ethylphenyl High molecular weight (MW: ~535 g/mol), moderate lipophilicity (cLogP ~4.2)
N-Benzyl-3-(4-bromobenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine 4-Bromobenzenesulfonyl Benzyl Increased steric bulk, reduced solubility (cLogP ~5.0)
3-(4-Isopropylbenzenesulfonyl)-N-(4-methylcyclohexyl)-triazolo[1,5-a]quinazolin-5-amine 4-Isopropylbenzenesulfonyl 4-Methylcyclohexyl Enhanced hydrophobicity (cLogP ~5.5), potential for CNS penetration
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl Improved solubility due to ethoxy group (cLogP ~3.8)
N-(3-Chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine 4-Methylbenzenesulfonyl 3-Chloro-4-methylphenyl Electron-withdrawing chlorine enhances stability, moderate solubility (cLogP ~4.5)

Key Observations :

  • Ethyl vs. Benzyl groups : The 3-ethylphenyl substituent in the target compound offers a balance between lipophilicity and steric hindrance compared to bulkier benzyl groups .

Key Findings :

  • The triazoloquinazoline core is less active than thieno-fused triazolopyrimidines, likely due to reduced planarity and electronic effects .
  • The 4-bromobenzenesulfonyl group in the target compound may improve target binding compared to non-halogenated analogs .

Key Challenges :

  • Halogenated intermediates (e.g., 4-bromobenzenesulfonyl) require careful handling to avoid side reactions .
  • Low solubility of final products often necessitates purification via column chromatography .

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-(3-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique triazoloquinazoline core and has been studied for its biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C23H18BrN5O2S
  • CAS Number : 895651-46-4
  • IUPAC Name : 3-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • InChI : InChI=1S/C23H18BrN5O2S/c1-2-15-6-5-7-17(14-15)25-21-19-8-3-4-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-16(24)11-13-18/h3-14H,2H2,1H3,(H,25,26)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Starting Materials : The synthesis begins with 4-bromobenzenesulfonyl chloride and 3-ethyl aniline.
  • Reaction Conditions : The reaction is often facilitated by a base such as triethylamine to promote nucleophilic substitution.
  • Final Product Formation : The final structure is achieved through a series of reactions that include oxidation and reduction processes.

The biological activity of 3-(4-bromobenzenesulfonyl)-N-(3-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amines is primarily attributed to their interactions with various molecular targets:

Enzyme Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Studies indicated that related quinazoline-triazole hybrid compounds exhibited IC50 values ranging from 0.2 to 83.9 µM against AChE .

Anticancer Activity : Research has highlighted the anticancer properties of compounds within this class. For instance, certain derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Case Studies and Research Findings

  • In Vitro Studies : A study on quinazoline-triazole hybrids reported that compounds similar to the target compound inhibited AChE effectively without cytotoxicity . The mechanism involved dual binding at both the catalytic and peripheral anionic sites of AChE.
  • Antiproliferative Activity : Another investigation into related quinazoline derivatives found that specific substitutions significantly enhanced their antiproliferative effects across multiple cancer cell lines . Compounds with phenyl substitutions exhibited moderate inhibitory effects in the low micromolar range.

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Remarks
Compound AAChE Inhibition0.2Effective dual-site inhibitor
Compound BAntiproliferative50Moderate activity across cell lines
Target CompoundAnticancer PotentialTBDFurther studies required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.